2-Amino-3-cyclopentylpropan-1-ol

Descripción general

Descripción

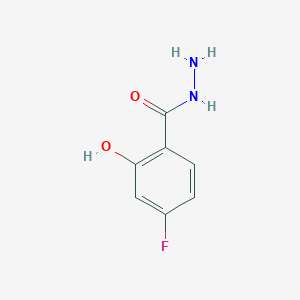

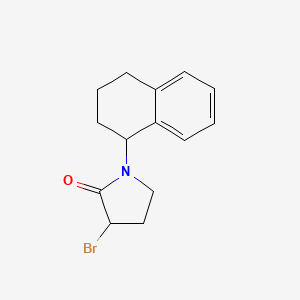

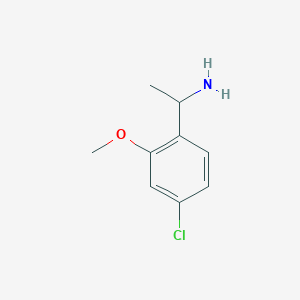

“2-Amino-3-cyclopentylpropan-1-ol” is a chemical compound with the CAS Number: 98486-67-0 . It has a molecular weight of 143.23 . The IUPAC name for this compound is 2-amino-3-cyclopentyl-1-propanol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H17NO/c9-8(6-10)5-7-3-1-2-4-7/h7-8,10H,1-6,9H2 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

It is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found .

Aplicaciones Científicas De Investigación

Cyclopeptide Anion Binding Properties

Research on cyclic hexapeptides containing hydroxyproline and aminopicolinic acid subunits, akin to the structure of 2-Amino-3-cyclopentylpropan-1-ol, demonstrates their ability to bind anions such as halides and sulfate in aqueous solutions. This property is particularly interesting for developing receptors and sensors for anions, which play crucial roles in environmental monitoring and biochemical processes (Kubik & Goddard, 2002).

Matrix Metalloprotease Inhibition

Compounds bearing cyclopropane-derived peptidomimetics, related in structure to this compound, have been evaluated as inhibitors of matrix metalloproteinases (MMPs), which are key targets in the treatment of cancer and other diseases. This research underlines the importance of such structures in designing novel inhibitors that can effectively modulate enzyme activity (Reichelt et al., 2002).

Insulin Secretion and Glucose Tolerance

In studies examining the effect of dipeptidyl-peptidase IV (DPP IV) inhibition, which is related to compounds like this compound, enhanced insulin secretion and improved glucose tolerance were observed in mice. Such findings highlight the compound's relevance in diabetes research and its potential in developing treatments for type II diabetes (Marguet et al., 2000).

Proline Mimetics in Enzyme Inhibition

The cyclopent-2-enecarbonyl group, structurally similar to parts of this compound, has been shown to mimic proline in prolyl oligopeptidase (POP) inhibitors. This application is crucial for developing drugs with increased lipophilicity and better pharmacokinetic properties, demonstrating the versatility of this compound in medicinal chemistry (Jarho et al., 2004).

Corrosion Inhibition

The synthesis and application of tertiary amines derived from 1,3-di-amino-propan-2-ol, which shares functional similarities with this compound, as corrosion inhibitors for carbon steel, underscore the compound's industrial significance. These inhibitors function by forming a protective layer on metal surfaces, thus preventing anodic dissolution and demonstrating the compound's utility beyond biological systems (Gao, Liang, & Wang, 2007).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2-amino-3-cyclopentylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-8(6-10)5-7-3-1-2-4-7/h7-8,10H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCJHUFJXWQCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate](/img/structure/B1526989.png)

![1-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526994.png)

![1-Azaspiro[3.4]octane](/img/structure/B1527010.png)